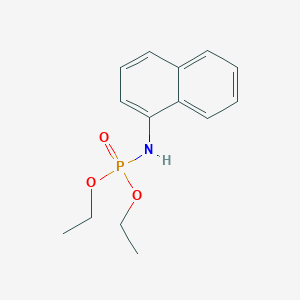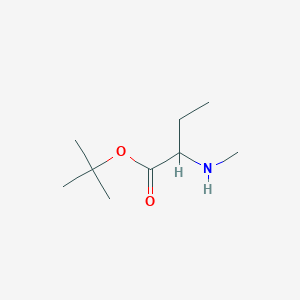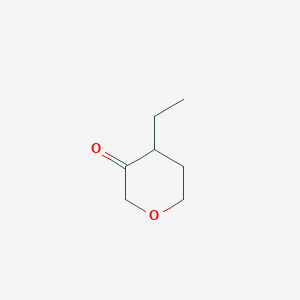![molecular formula C15H17N3O2 B2987319 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941992-12-7](/img/structure/B2987319.png)
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide, also known as TPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 belongs to the class of pyridazinone derivatives and has been shown to exhibit anti-inflammatory and anti-tumor activities.
Mécanisme D'action
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide exerts its effects by inhibiting the activity of the IKKβ kinase, which is responsible for activating NF-κB. By blocking this pathway, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide prevents the activation of genes involved in inflammation and cell survival, leading to reduced inflammation and increased cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-inflammatory and anti-tumor activities, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has also been shown to decrease the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide in lab experiments is its high potency and specificity for IKKβ kinase inhibition, making it a useful tool for studying the NF-κB pathway. However, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to be unstable in aqueous solutions, which may limit its use in certain experimental settings. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have some off-target effects, which may need to be taken into consideration when interpreting experimental results.
Orientations Futures
There are several potential future directions for research on 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide. One area of interest is the development of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide analogs with improved stability and selectivity. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide's anti-inflammatory and anti-tumor activities. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide involves the reaction between 2,4,5-trimethylphenylhydrazine and 2-bromoacetylpyridine, followed by cyclization and acetylation. The final product is obtained through purification and isolation processes, resulting in a white crystalline powder.
Applications De Recherche Scientifique
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammatory disorders. It has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response and cell survival. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to suppress the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and sepsis.
Propriétés
IUPAC Name |
2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-11(3)12(7-10(9)2)13-4-5-15(20)18(17-13)8-14(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKFNHUGAFRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)

![Methyl (E)-4-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2987239.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)
